N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride” is a complex organic compound. It is derived from the core structure of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . The compound has a molecular formula of C21H21Cl2N3OS2 and an average mass of 466.447 Da .
Synthesis Analysis
The synthesis of this compound could involve the use of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a starting material . This compound is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[5,4-c]pyridine core, which is a bicyclic system containing a thiazole ring fused with a pyridine ring . This core is substituted with a benzyl group at the 5-position and a 2,5-dichlorobenzamide group .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activities
Compounds structurally similar to the one have been synthesized and evaluated for their anticonvulsant activities. For instance, derivatives of tetrahydrothieno[3,2-b]pyridine have shown promising results in experimental models for epilepsy, indicating potential use in developing new treatments for seizure disorders. These studies often involve evaluating the compounds' efficacy in standard anticonvulsant tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Some compounds have demonstrated better safety profiles compared to existing clinical drugs, highlighting their potential as safer anticonvulsant medications (Wang et al., 2019).
Anti-HIV Agents
Derivatives with novel scaffolds, such as benzo[4,5]isothiazolo[2,3-a]pyrimidine, have been identified as potent anti-HIV agents. These compounds have shown to exert their anti-HIV effects at early stages of viral infection, indicating their potential application in developing new antiviral drugs targeting HIV-1 (Okazaki et al., 2015).
Antimicrobial and Antifungal Activities
Novel series of heterocyclic compounds, including those with triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been synthesized and characterized for their antimicrobial and antifungal activities. These studies are crucial in the search for new antimicrobial agents amid rising antibiotic resistance. Some of these compounds have shown significant activity against both gram-positive and gram-negative bacteria as well as various fungi, suggesting their potential in developing new antimicrobial drugs (Patel & Patel, 2015).
Antitumor Agents
Research into the synthesis of thiazolopyrimidines and their derivatives has explored their potential as antimicrobial and antitumor agents. Although some compounds did not show appreciable antitumor activity, this research area remains significant for discovering new cancer therapies. The exploration of various derivatives aims to identify compounds with potent antitumor properties, contributing to the ongoing search for effective cancer treatments (Said et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that thiazolopyridine derivatives, which this compound is a part of, have a wide range of medicinal and biological properties . They are often used in the synthesis of antithrombotic agents .
Mode of Action
It is known that thiazolopyridine derivatives interact with their targets to exert their effects
Biochemical Pathways
Thiazolopyridine derivatives are known to affect a variety of pathways due to their wide range of medicinal and biological properties
Result of Action
It is known that thiazolopyridine derivatives have a wide range of medicinal and biological properties
Eigenschaften
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3OS.ClH/c21-14-6-7-16(22)15(10-14)19(26)24-20-23-17-8-9-25(12-18(17)27-20)11-13-4-2-1-3-5-13;/h1-7,10H,8-9,11-12H2,(H,23,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDAMCVIGACJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.